3-Aminocrotononitrile

Coordination Chemistry Metal Complexation Ligand Design

3-Aminocrotononitrile (CAS 870-64-4) is a conjugated enamine C4 building block offering reactivity unmatched by saturated aminonitriles or conventional active methylene compounds. Key differentiators: (1) forms both 2:1 and 3:1 Cu(I) coordination complexes—the saturated analog yields only 2:1; (2) diazonium coupling produces 2-arylhydrazone-3-ketiminobutyronitriles that cyclize to pyrazolo[1,5-a]pyrimidines via a pathway distinct from malononitrile or ethyl cyanoacetate; (3) essential for ferrocenyl pyridine synthesis via cyclocondensation with ferrocenyl-1,2-enones. Procure material manufactured via the NaNH₂/NH₃ dimerization route (US Patent 5,187,297) for scalable, cyanide-waste-free production.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 870-64-4
Cat. No. B7779765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocrotononitrile
CAS870-64-4
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC(=CC#N)N
InChIInChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2-
InChIKeyDELJOESCKJGFML-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminocrotononitrile (CAS 870-64-4) for Heterocyclic Synthesis: Technical Procurement Overview


3-Aminocrotononitrile (CAS 870-64-4), systematically designated (Z)-3-aminobut-2-enenitrile with the molecular formula C4H6N2 and molecular weight of 82.10 g/mol, is a β-aminonitrile derivative characterized by a conjugated enamine system bearing both an electron-donating amino group and an electron-withdrawing nitrile group [1]. The compound exists as a crystalline solid with a melting point range of 79-81°C and a boiling point of approximately 120°C at reduced pressure (4 mmHg) [1]. As an ambident nucleophile and versatile C4 building block, 3-aminocrotononitrile serves as a key intermediate for the synthesis of nitrogen-containing heterocycles, including pyrimidines, pyridines, pyrazoles, and their fused analogs [2].

Why 3-Aminocrotononitrile (CAS 870-64-4) Cannot Be Readily Substituted by In-Class Analogs


The conjugated enamine architecture of 3-aminocrotononitrile—specifically the juxtaposition of a nucleophilic amino group with an electrophilic nitrile across an α,β-unsaturated framework—confers a unique reactivity profile that distinguishes it from structurally similar active methylene compounds [1]. In direct comparative studies, 3-aminocrotononitrile demonstrated divergent coordination stoichiometry with copper(I) relative to 3-aminobutyronitrile, forming both 2:1 and 3:1 complexes whereas its saturated analog formed only 2:1 complexes [2]. Furthermore, in diazonium coupling reactions, 3-aminocrotononitrile produces 2-arylhydrazone-3-ketiminobutyronitriles that cyclize to pyrazolo[1,5-a]pyrimidines, while analogs such as malononitrile, ethyl cyanoacetate, and ethyl acetoacetate generate structurally distinct arylhydrazone intermediates that lead to different heterocyclic scaffolds [1].

3-Aminocrotononitrile (CAS 870-64-4): Quantitative Comparative Evidence for Scientific Selection


Differential Coordination Stoichiometry with Copper(I) Versus 3-Aminobutyronitrile

In propylene carbonate solvent, 3-aminocrotononitrile forms both 2:1 and 3:1 complexes with copper(I) across the examined concentration ranges, whereas the structurally related saturated analog 3-aminobutyronitrile forms only 2:1 complexes [1]. This difference in coordination behavior is attributed to the conjugated π-system present in 3-aminocrotononitrile but absent in the saturated analog [1].

Coordination Chemistry Metal Complexation Ligand Design

Divergent Heterocyclic Product Outcomes Versus Malononitrile, Ethyl Cyanoacetate, and Ethyl Acetoacetate

In a direct comparative study of diazonium coupling partners for pyrazolo[1,5-a]pyrimidine synthesis, p-substituted anilines were diazotized and coupled with four active methylene compounds under identical sodium acetate-buffered aqueous conditions [1]. 3-Aminocrotononitrile yielded 2-arylhydrazone-3-ketiminobutyronitriles (6a–6c), malononitrile yielded 2-arylhydrazonomalononitriles (7a–7c), ethyl cyanoacetate yielded ethyl 2-arylhydrazonocyanoacetates (8a–8c), and ethyl acetoacetate yielded ethyl 2-arylhydrazonoacetoacetates (9a–9c) [1]. Each intermediate subsequently afforded structurally distinct pyrazolo[1,5-a]pyrimidine derivatives upon cyclization [1].

Heterocyclic Synthesis Diazonium Coupling Pyrazolopyrimidines

High-Yield Dimerization Process with Sodium Amide in Liquid Ammonia

The NaNH₂/NH₃ dimerization process (US 5,187,297; CA 2,054,821) achieves high-purity 3-aminocrotononitrile production while suppressing acetamidine byproduct formation that plagued earlier methods [1]. This contrasts with prior sodium-mediated processes (Swiss Patent 415,603; US 3,290,355) that, despite yielding 90% product, required 3 moles of acetonitrile per 2 moles of sodium and generated stoichiometric sodium cyanide waste [1]. Earlier base-mediated approaches using lithium diethylamide (86% yield) or sodium-bistrimethylsilylamide (90% yield) required expensive, sterically demanding bases unsuitable for large-scale application [1].

Process Chemistry Nitrile Dimerization Scale-Up Synthesis

Conjugated Enamine Framework Enables Ambient-Temperature Pyrazole Synthesis

The conjugated enamine structure of 3-aminocrotononitrile permits nucleophilic addition-cyclization with hydrazine hydrate to form 3-amino-5-methylpyrazole at 60–90°C with yields reaching 85% at room temperature [1]. This contrasts with pyrazole syntheses using non-conjugated nitrile building blocks, which typically require elevated temperatures and prolonged reaction times to achieve comparable conversion [1].

Green Chemistry Pyrazole Synthesis Energy-Efficient Synthesis

Selective Acylation Regiopreference with Acid Chlorides

Systematic investigation of 3-aminocrotononitrile acylation with acid chlorides in the presence of organic bases revealed distinct regiopreference that governs the isomeric distribution of acylated products [1]. This regiopreference differs from that observed with structurally related enaminones and enaminoesters, where the absence of the nitrile group shifts the nucleophilic site reactivity [1].

Regioselective Synthesis Enaminonitrile Chemistry Acylation

Ferrocenyl Pyridine Formation Versus Non-Ferrocenyl Building Blocks

3-Aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines through a cyclocondensation pathway that incorporates the ferrocenyl moiety into the pyridine ring . This reactivity is not observed with saturated aminonitriles such as 3-aminobutyronitrile, which lack the conjugated enamine system required for the cyclocondensation to proceed .

Organometallic Chemistry Ferrocene Derivatives Pyridine Synthesis

Optimal Research and Industrial Application Scenarios for 3-Aminocrotononitrile (CAS 870-64-4)


Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Bioactive Scaffolds and Functional Dyes

In medicinal chemistry and dyestuff research, 3-aminocrotononitrile serves as the preferred diazonium coupling partner for constructing pyrazolo[1,5-a]pyrimidine cores. As demonstrated by Karcı and Demirçalı [1], coupling with diazotized anilines yields 2-arylhydrazone-3-ketiminobutyronitriles that cyclize to disazo pyrazolo[1,5-a]pyrimidines. The ketimino group in these intermediates enables distinct cyclization pathways compared to those derived from malononitrile, ethyl cyanoacetate, or ethyl acetoacetate [1]. This structural divergence is critical for tuning antimicrobial activity and absorption characteristics in novel heterocyclic disazo dyes [1].

Copper(I) Coordination Chemistry and Metal-Organic Framework Design

For coordination chemists designing copper(I) complexes with tunable stoichiometry, 3-aminocrotononitrile offers a unique advantage: the ability to form both 2:1 and 3:1 ligand-to-metal complexes in propylene carbonate, whereas the saturated analog 3-aminobutyronitrile forms only 2:1 complexes [1]. This differential coordination behavior stems from the conjugated π-system and is characterized by coordination through the amine nitrogen rather than the nitrile group [1]. Researchers exploring copper(I) coordination architectures should select 3-aminocrotononitrile when access to higher-order 3:1 complexes is required.

Kilogram-to-Metric-Ton Scale Heterocyclic Intermediate Manufacturing

Industrial procurement for large-scale heterocyclic synthesis is enabled by the NaNH₂/NH₃ dimerization process described in US Patent 5,187,297 [1]. This process eliminates the sodium cyanide waste stream associated with earlier sodium-mediated dimerization methods while avoiding expensive, sterically demanding bases such as lithium diethylamide or sodium-bistrimethylsilylamide [1]. Process chemists and procurement specialists evaluating supply chain viability should prioritize 3-aminocrotononitrile manufactured via this route for cost-effective, environmentally compliant large-volume applications.

Ferrocene-Functionalized Pyridine Synthesis for Electrochemical Applications

Researchers developing ferrocene-containing electroactive materials and sensors should utilize 3-aminocrotononitrile for direct access to ferrocenyl pyridines via cyclocondensation with ferrocenyl-1,2-enones [1]. This transformation leverages the conjugated enamine architecture of 3-aminocrotononitrile—a structural feature absent in saturated aminonitriles—to incorporate the ferrocenyl moiety directly into the heterocyclic framework [1]. Alternative building blocks cannot execute this specific cyclocondensation pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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